2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid is a complex organic compound known for its role as an inhibitor in various biochemical pathways. This compound is particularly noted for its inhibitory effects on the BMK1 kinase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one involves multiple steps. One of the key intermediates is 4-hydroxypiperidine, which can be synthesized through various methods, including the copper-catalyzed N- versus O-arylation . The final compound is obtained by reacting 2-ethoxy-4-(4-hydroxypiperidin-1-yl)aniline with 5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the BMK1 kinase pathway. It binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypiperidine: A simpler compound used in the synthesis of various derivatives.
2-ethoxy-4-(4-hydroxypiperidin-1-yl)aniline: An intermediate in the synthesis of the target compound.
Uniqueness
What sets 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one apart is its specific inhibitory action on the BMK1 kinase pathway, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C28H31F3N6O5 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H30N6O3.C2HF3O2/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3;3-2(4,5)1(6)7/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29);(H,6,7) |
InChI Key |
VIENPZHHICPRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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